molecular formula C22H17FN4OS B11512491 1-(4-fluorophenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(4-fluorophenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B11512491
M. Wt: 404.5 g/mol
InChI Key: YDHOWUWBODKCPW-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenylamino group, and a triazolylsulfanyl moiety

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the Phenylamino Group: The phenylamino group is introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via electrophilic aromatic substitution.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, connecting the triazole ring to the ethanone moiety.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylamino or fluorophenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(4-CHLOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: This compound has a chlorophenyl group instead of a fluorophenyl group, which can lead to differences in reactivity and biological activity.

    1-(4-METHOXYPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of 1-(4-FLUOROPHENYL)-2-{[4-PHENYL-5-(PHENYLAMINO)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17FN4OS

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C22H17FN4OS/c23-17-13-11-16(12-14-17)20(28)15-29-22-26-25-21(24-18-7-3-1-4-8-18)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,25)

InChI Key

YDHOWUWBODKCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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